molecular formula C10H13NO3 B15315795 2-Amino-2-(4-methoxy-2-methylphenyl)acetic acid

2-Amino-2-(4-methoxy-2-methylphenyl)acetic acid

Cat. No.: B15315795
M. Wt: 195.21 g/mol
InChI Key: GFKJLWREEQUWBW-UHFFFAOYSA-N
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Description

2-Amino-2-(4-methoxy-2-methylphenyl)acetic acid is an organic compound that belongs to the class of aromatic amino acids It is characterized by the presence of an amino group attached to an acetic acid moiety, which is further substituted with a 4-methoxy-2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-methoxy-2-methylphenyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxy-2-methylbenzaldehyde with glycine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the aldehyde and glycine being heated together in a solvent such as ethanol. The resulting product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques such as chromatography can ensure the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-methoxy-2-methylphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-2-(4-methoxy-2-methylphenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 2-Amino-2-(4-methoxy-2-methylphenyl)acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with target molecules, facilitating its binding and activity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(4-methylphenyl)acetic acid: Lacks the methoxy group, which may affect its reactivity and binding properties.

    2-Amino-2-(4-methoxyphenyl)acetic acid: Lacks the methyl group, which may influence its steric interactions and solubility.

Uniqueness

2-Amino-2-(4-methoxy-2-methylphenyl)acetic acid is unique due to the presence of both methoxy and methyl groups on the aromatic ring. These substituents can influence its chemical reactivity, solubility, and binding interactions, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-amino-2-(4-methoxy-2-methylphenyl)acetic acid

InChI

InChI=1S/C10H13NO3/c1-6-5-7(14-2)3-4-8(6)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H,12,13)

InChI Key

GFKJLWREEQUWBW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(C(=O)O)N

Origin of Product

United States

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